4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid

Catalog No.
S13013281
CAS No.
651720-12-6
M.F
C20H18N2O4
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phe...

CAS Number

651720-12-6

Product Name

4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid

IUPAC Name

4-[4-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)phenoxy]butanoic acid

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H18N2O4/c23-18-13-17(14-5-2-1-3-6-14)21-20(22-18)15-8-10-16(11-9-15)26-12-4-7-19(24)25/h1-3,5-6,8-11,13H,4,7,12H2,(H,24,25)(H,21,22,23)

InChI Key

NEPXKMGCLKPSOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC=C(C=C3)OCCCC(=O)O

4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid is a complex organic compound that features a dihydropyrimidine moiety substituted with a phenyl group and a butanoic acid functional group. Its molecular formula is C16H16N2O3C_{16}H_{16}N_{2}O_{3}, and it has a molecular weight of approximately 284.31 g/mol. The structure consists of a butanoic acid chain linked to a phenoxy group, which in turn is connected to a pyrimidine derivative, making it an interesting candidate for various chemical and biological applications.

Typical for carboxylic acids and pyrimidine derivatives. Key types of reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amidation: The carboxylic acid can form amides when reacted with amines.
  • Nucleophilic Substitution: The phenoxy group can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the carbonyl group in the pyrimidine ring.

  • Antimicrobial Activity: Many pyrimidine derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: Similar compounds are known for their ability to reduce inflammation.
  • Antitumor Effects: Some derivatives have been investigated for their potential in cancer therapy.

Synthesis of 4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid can be achieved through several synthetic pathways:

  • Condensation Reactions: Starting from appropriate phenolic compounds and butanoic acid derivatives, condensation reactions can yield the target compound.
  • Cyclization: Dihydropyrimidine synthesis often involves cyclization reactions where aldehydes or ketones react with urea or thiourea in the presence of acids or bases.
  • Functional Group Modifications: Post-synthetic modifications can introduce or alter functional groups to achieve the desired structure.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it could be explored as a lead compound for drug development.
  • Agricultural Chemicals: If proven effective as an antimicrobial agent, it may find use in agricultural formulations.
  • Material Science: The unique structural properties may allow incorporation into polymers or other materials for specialized applications.

Interaction studies are crucial for understanding the behavior of 4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid in biological systems. Preliminary studies could include:

  • Binding Affinity Tests: Assessing how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Toxicological Assessments: Evaluating any potential toxic effects on human cells or model organisms.
  • Synergistic Effects: Investigating how this compound interacts with other pharmacologically active substances.

Several compounds share structural similarities with 4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid. Here are some notable examples:

Compound NameStructureUnique Features
4-(2-Aminophenyl)-4-Oxobutanoic AcidStructureContains an amino group that may enhance solubility and biological activity .
6-PhenyluracilStructureKnown for its role as an antimetabolite; simpler structure .
5-Methylthio-1,3,4-thiadiazoleStructureExhibits different biological activities due to sulfur incorporation .

Uniqueness

The uniqueness of 4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid lies in its specific combination of a dihydropyrimidine core with both phenolic and carboxylic functionalities, which may confer distinct pharmacological properties not found in simpler analogs.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

350.12665706 g/mol

Monoisotopic Mass

350.12665706 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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